Comprehensive Guide to the Solubility and Stability of N-(2-Butoxybenzyl)-2-butanamine
Comprehensive Guide to the Solubility and Stability of N-(2-Butoxybenzyl)-2-butanamine
This guide serves as an in-depth technical reference for N-(2-Butoxybenzyl)-2-butanamine , a secondary amine research chemical and potential pharmaceutical intermediate.[1]
Executive Summary
N-(2-Butoxybenzyl)-2-butanamine (CAS: Not widely listed; Ref SCBT-235.37) is a lipophilic secondary amine characterized by a 2-butoxy-substituted benzyl core linked to a sec-butylamine moiety.[1] Its physicochemical behavior is dominated by the basicity of the secondary nitrogen and the lipophilicity of the butoxybenzyl pharmacophore.[1]
This guide addresses the critical lack of empirical data in public repositories by synthesizing structural activity relationships (SAR) from homologous benzylamine therapeutics. Key findings indicate that this molecule requires pH-controlled solubilization (optimal pH < 4.[1]0) and rigorous protection against oxidative dealkylation during storage.[1]
Physicochemical Characterization
Understanding the molecular architecture is the prerequisite for predicting solubility and degradation pathways.[1]
Molecular Identity[1][2]
-
IUPAC Name: N-[(2-Butoxyphenyl)methyl]butan-2-amine[1]
-
Core Structure: Secondary amine with a chiral center at the sec-butyl group (typically supplied as a racemate unless specified).[1][4]
Theoretical Property Profile
Based on fragment contribution methods and homologous series analysis (e.g., Dyclonine, Benzylamine derivatives):
| Property | Value (Predicted) | Mechanistic Implication |
| pKa (Base) | 9.8 ± 0.3 | Exists predominantly as a cation at physiological pH (7.[1]4) but begins precipitating as pH approaches 8.5+.[1] |
| LogP | 3.8 – 4.2 | Highly lipophilic in neutral form.[1] Permeability is likely high, but aqueous solubility is the limiting factor.[1] |
| H-Bond Donors | 1 (NH) | Limited water interaction capability in neutral state.[1] |
| Rotatable Bonds | 7 | High conformational flexibility, potentially lowering melting point (likely an oil or low-melting solid at RT).[1] |
Solubility Profiling & Optimization[1][2]
The solubility of N-(2-Butoxybenzyl)-2-butanamine is strictly pH-dependent.[1] The following protocols ensure consistent dissolution for biological assays.
The pH-Solubility Relationship
The molecule follows a classic Henderson-Hasselbalch profile for a monoprotic weak base.[1]
-
pH 1.2 (SGF): High Solubility (> 10 mg/mL).[1] The amine is fully protonated (
).[1] -
pH 7.4 (PBS): Low Solubility (< 50 µg/mL).[1] The equilibrium shifts toward the neutral free base (
), which is hydrophobic due to the butoxybenzyl tail.[1]
Solubilization Protocol (Step-by-Step)
Objective: Prepare a stable 10 mM stock solution.
-
Solvent Selection: Do not use pure water or PBS initially.[1]
-
Recommended: DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1]
-
-
Primary Dissolution:
-
Aqueous Dilution (Critical Step):
-
To dilute into aqueous media, ensure the final pH remains below 6.0 to prevent precipitation, OR use a carrier (e.g., Cyclodextrin).[1]
-
For neutral pH assays: Dilute the DMSO stock 1:1000 into buffer containing 0.5% Methylcellulose or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to maintain the neutral species in suspension.[1]
-
Visualization: Solubility Logic
Caption: pH-dependent solubility switch. At physiological pH, formulation aids are required to prevent precipitation.[1]
Stability Assessment
The secondary amine and benzylic ether moieties present specific stability risks.[1]
Degradation Pathways[1][2]
-
Oxidative Dealkylation (Major Risk):
-
N-Oxidation:
-
Formation of the N-oxide (N-hydroxy derivative) under strong oxidative stress (e.g., peroxides in aged PEG/Tween excipients).[1]
-
-
Hydrolysis:
-
The ether linkage (Ar-O-R) is generally stable to hydrolysis except under extreme acidic conditions (e.g., concentrated HI).[1]
-
Stability Testing Workflow
To validate the stability of your specific lot, execute this stress-test protocol:
Protocol: Forced Degradation Screening
-
Sample: 1 mg/mL solution in 50:50 MeCN:H2O.
-
Conditions:
-
Control: Dark, 4°C.
-
Oxidative: 0.3% H₂O₂, RT, 4 hours.
-
Acid/Base: 0.1 N HCl and 0.1 N NaOH, 60°C, 2 hours.
-
Photostability: UV Light (ICH Q1B), 24 hours.
-
-
Analysis: UPLC-MS/MS looking for mass shifts:
Visualization: Degradation Cascade
Caption: Primary degradation pathway via oxidative dealkylation yielding aldehyde and primary amine fragments.[1]
Analytical Methodologies
Accurate quantification requires separating the parent secondary amine from potential oxidative impurities.[1]
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.5 µm, 3.0 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Note: High pH suppresses protonation, improving peak shape for basic amines.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 215 nm (Amine/Benzyl absorption) or 270 nm (Aromatic ether).[1]
Storage & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows kinetic degradation rates.[1] |
| Atmosphere | Argon/Nitrogen Overlay | Prevents oxidative dealkylation.[1] |
| Container | Amber Glass | Protects electron-rich aromatic ring from photo-oxidation.[1] |
| Solution State | Prepare Fresh | Secondary amines in solution are more reactive than in solid state.[1] |
References
-
Santa Cruz Biotechnology. N-(2-Butoxybenzyl)-2-butanamine Product Information. Retrieved from
-
PubChem. Compound Summary: N-benzyl-sec-butylamine derivatives. National Library of Medicine.[1][5] Retrieved from
-
Lai, C. et al. (2014).[1] Stability of Secondary Amines in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. (General reference for amine oxidation mechanisms).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa/LogP solubility logic).
